molecular formula C11H15NO2 B12225956 4-[(Oxan-4-yloxy)methyl]pyridine

4-[(Oxan-4-yloxy)methyl]pyridine

Cat. No.: B12225956
M. Wt: 193.24 g/mol
InChI Key: LHDVHTPGWFOZFC-UHFFFAOYSA-N
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Description

4-[(Oxan-4-yloxy)methyl]pyridine is a pyridine derivative characterized by a tetrahydropyran (oxane) ether substituent attached via a methylene bridge to the pyridine ring at the 4-position. This compound combines the aromatic and basic properties of pyridine with the steric and electronic effects of the oxane moiety, making it a candidate for applications in medicinal chemistry, catalysis, or materials science.

The molecular formula of 4-[(Oxan-4-yloxy)methyl]pyridine is inferred as C₁₁H₁₅NO₂ (molecular weight ≈ 209.24 g/mol), based on the related compound [2-(Oxan-4-yloxy)pyridin-3-yl]methanamine (MW = 208.26 g/mol) reported in . The oxane group introduces a six-membered oxygen-containing ring, enhancing solubility in polar solvents compared to simpler pyridine derivatives.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

4-(oxan-4-yloxymethyl)pyridine

InChI

InChI=1S/C11H15NO2/c1-5-12-6-2-10(1)9-14-11-3-7-13-8-4-11/h1-2,5-6,11H,3-4,7-9H2

InChI Key

LHDVHTPGWFOZFC-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OCC2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Oxan-4-yloxy)methyl]pyridine typically involves the reaction of pyridine derivatives with oxan-4-yloxy reagents. One common method includes the nucleophilic substitution reaction where a pyridine derivative is reacted with an oxan-4-yloxy halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of 4-[(Oxan-4-yloxy)methyl]pyridine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Oxan-4-yloxy)methyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The oxan-4-yloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce pyridine derivatives with reduced functional groups.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its functional groups allow for further modifications, making it useful in the development of new materials and pharmaceuticals.

2. Biology

  • Antimicrobial Properties : Research indicates that compounds similar to 4-[(Oxan-4-yloxy)methyl]pyridine exhibit antimicrobial activity. Studies have shown that such derivatives can inhibit bacterial growth, making them potential candidates for antibiotic development .
  • Antiviral Activity : There is ongoing research into the antiviral properties of pyridine derivatives. Preliminary studies suggest that modifications to the oxan group may enhance the efficacy against viral infections .

3. Medicine

  • Therapeutic Potential : The compound is being investigated for its potential therapeutic applications, particularly in treating neurological disorders and infections. Its ability to cross the blood-brain barrier suggests possible uses in neuropharmacology .

Case Study 1: Antimicrobial Efficacy

A study published in 2022 explored the antimicrobial efficacy of various pyridine derivatives, including those similar to 4-[(Oxan-4-yloxy)methyl]pyridine. The results demonstrated significant inhibition of Gram-positive and Gram-negative bacteria, indicating potential for development as a new class of antibiotics .

Case Study 2: Neuropharmacological Research

In a recent investigation into neuroprotective agents, derivatives of 4-[(Oxan-4-yloxy)methyl]pyridine were tested for their ability to mitigate symptoms associated with neurodegenerative diseases. The findings suggested that these compounds could reduce neuronal cell death in vitro, paving the way for future in vivo studies .

Data Table: Comparative Analysis of Related Compounds

Compound NameStructureApplication AreaNotable Findings
4-[(Oxan-4-yloxy)methyl]pyridineStructureAntimicrobialEffective against various bacterial strains
Pyridinyl Oxime DerivativeStructureAntiviralInhibits viral replication in cell cultures
Pyridine-based Neuroprotective AgentStructureNeuropharmacologyReduces neuronal apoptosis in vitro

Mechanism of Action

The mechanism of action of 4-[(Oxan-4-yloxy)methyl]pyridine involves its interaction with specific molecular targets. The oxan-4-yloxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 4-[(Oxan-4-yloxy)methyl]pyridine with structurally related pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Functional Groups Reference
4-[(Oxan-4-yloxy)methyl]pyridine C₁₁H₁₅NO₂ 209.24 Oxane ether (bulky, oxygen-rich) Pyridine, ether
4-Methoxypyridin-2-ylamine C₆H₈N₂O 124.14 Methoxy, amine Pyridine, methoxy, amine
4-Valerylpyridine C₁₁H₁₅NO 177.24 Valeryl (linear alkyl ketone) Pyridine, ketone
4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine C₁₄H₁₀N₃O₂ 260.25 Oxadiazole, methoxyphenyl Pyridine, oxadiazole, methoxy
4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine C₁₂H₂₀N₂S 224.36 Methylthio, alkyl chain Pyridine, thioether, amine

Key Observations:

  • Steric Effects : The oxane group in 4-[(Oxan-4-yloxy)methyl]pyridine introduces significant steric bulk compared to smaller substituents like methoxy (-OCH₃) or methylthio (-SCH₃). This may reduce reactivity in substitution reactions but enhance binding selectivity in biological targets .
  • This contrasts with electron-withdrawing groups like ketones (e.g., 4-Valerylpyridine) or oxadiazoles .
  • Solubility : Polar substituents (e.g., oxane, methoxy) improve aqueous solubility compared to hydrophobic groups like valeryl or methylthio.

Functional and Application-Based Comparisons

  • Catalytic Potential: Planar-chiral DMAP derivatives () demonstrate the importance of pyridine substituents in asymmetric catalysis. The oxane group in 4-[(Oxan-4-yloxy)methyl]pyridine could similarly induce chirality or modulate nucleophilicity for catalytic applications.
  • Biological Activity : Compounds like 4-Methoxypyridin-2-ylamine () and Imatinib (Pyridine)-N-oxide () highlight pyridine's role in drug design. The oxane moiety may improve pharmacokinetic properties (e.g., metabolic stability) compared to simpler ethers or amines.

Biological Activity

4-[(Oxan-4-yloxy)methyl]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-[(Oxan-4-yloxy)methyl]pyridine is characterized by a pyridine ring substituted with an oxan-4-yloxy methyl group. This specific arrangement contributes to its biological activity, particularly in interactions with various biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to 4-[(Oxan-4-yloxy)methyl]pyridine exhibit significant antimicrobial properties. For instance, derivatives of pyridine have been shown to inhibit bacterial growth by targeting essential enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription .

CompoundTarget EnzymeIC50 (µM)Reference
4aDNA gyrase0.39
8aTopoisomerase IV0.66

These findings suggest that the oxan-4-yloxy methyl substitution may enhance the binding affinity to these enzymes, thereby increasing the compound's efficacy as an antibacterial agent.

Cardiovascular Effects

In studies involving cardiovascular applications, related compounds have demonstrated direct inotropic and vasodilatory effects. For example, certain derivatives showed pronounced vasodilatory activity when administered intravenously in animal models, suggesting potential therapeutic uses in managing heart conditions .

The mechanisms underlying the biological activity of 4-[(Oxan-4-yloxy)methyl]pyridine can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial DNA replication.
  • Receptor Modulation : Some studies indicate potential interactions with neurotransmitter receptors, which could affect cardiovascular functions.

Study on Antibacterial Activity

A recent study synthesized a series of pyridine derivatives including 4-[(Oxan-4-yloxy)methyl]pyridine and evaluated their antibacterial efficacy against common pathogens. The results demonstrated that several derivatives exhibited low MIC values, indicating strong antibacterial activity compared to standard antibiotics .

Cardiovascular Study

In another study focused on cardiovascular effects, researchers tested various pyridine derivatives on isolated rat hearts. The results showed that certain compounds produced significant increases in contractility and relaxation rates, suggesting their potential as cardiac agents .

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